molecular formula C8H12O4 B1594478 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 84545-00-6

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B1594478
CAS No.: 84545-00-6
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Isomerism

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. The compound consists of a cyclopentane ring substituted with a methoxycarbonyl group at position 3 and a carboxylic acid group at position 1. The foundation of this molecule, the cyclopentane ring, can adopt several distinct conformations that significantly influence the overall molecular geometry.

Cyclopentane rings exist in three primary conformational extremes: planar, envelope, and half-chair. The relative energies and structural features of these conformations are summarized in Table 1.

Table 1: Conformational Properties of Cyclopentane Ring

Conformation Description Relative Energy Strain Type
Planar All 5 carbons in same plane +5.0 kcal/mol Angle and torsional strain
Envelope 4 carbons coplanar, 1 out of plane 0.0 kcal/mol (reference) Primarily torsional strain
Half-chair 3 carbons coplanar, 2 out of plane +0.5 kcal/mol Intermediate torsional strain

The planar conformation represents the highest energy state due to significant angle strain, as all five hydrogens above and below the ring would be eclipsed. This eclipsed arrangement creates substantial torsional strain, making the planar conformation energetically unfavorable.

The envelope conformation, which is more stable than the planar form, features four carbon atoms lying in a single plane with the fifth carbon positioned out of this plane. Despite this arrangement relieving some strain, significant torsional strain remains between the eclipsed hydrogens on the coplanar carbon atoms.

In the half-chair conformation, three carbon atoms lie in one plane while two are positioned out of the plane. This arrangement further reduces some torsional strain compared to the planar geometry, but research indicates it is generally about 0.5 kcal/mol higher in energy than the envelope conformation for unsubstituted cyclopentane.

For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is relatively small (approximately 0.5 kcal/mol). However, the presence of substituents significantly alters this energy landscape. With a single substituent on the cyclopentane ring, the envelope conformation becomes markedly more favorable by approximately 3.5 kcal/mol. For this compound, with two substantial substituents, the conformational preference for the envelope form would be expected to be even more pronounced.

Table 2: Effect of Substitution on Cyclopentane Conformational Energies

Molecule Energy Difference (Envelope vs. Half-chair) Dominant Conformation
Cyclopentane (unsubstituted) 0.5 kcal/mol Envelope (slight preference)
Monosubstituted cyclopentane 3.5 kcal/mol Envelope (strong preference)
This compound >3.5 kcal/mol (estimated) Envelope (strong preference)

This conformational preference has significant implications for the three-dimensional structure of this compound, directly influencing the spatial orientation of the functional groups and, consequently, the stereochemical properties and reactivity of the compound.

Cis-Trans Isomerism in Cyclopentane Derivatives

The rigid structure of the cyclopentane ring in this compound gives rise to distinct stereoisomers due to the restricted rotation around carbon-carbon bonds within the ring. This rigidity results in cis-trans isomerism, where the relative spatial positions of substituents can be classified based on their orientation relative to the ring plane.

In cycloalkanes such as cyclopentane derivatives, substituents can be positioned either on the same face of the ring (cis) or on opposite faces (trans). For this compound, the cis isomer features both the methoxycarbonyl group at position 3 and the carboxylic acid group at position 1 on the same face of the cyclopentane ring. Conversely, in the trans isomer, these functional groups occupy opposite faces of the ring.

The commercial availability of specifically named isomers such as "(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid" and "(1R,3S)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid" confirms the significance of the cis configuration in practical applications. These designations explicitly indicate that the compound is produced and utilized predominantly in the cis form.

Table 3: Comparison of Cis and Trans Isomers of this compound

Property Cis Isomer Trans Isomer
Substituent orientation Same face of ring Opposite faces of ring
Dipole moment Higher (substituent dipoles additive) Lower (substituent dipoles partially cancel)
Hydrogen bonding potential Intramolecular hydrogen bonding possible Intramolecular hydrogen bonding unlikely
Commercial availability Multiple vendors (95-97% purity) Limited availability
CAS numbers 96443-42-4 ((1S,3R) isomer), 1098881-13-0 ((1R,3S) isomer) Less commonly referenced

The different spatial arrangements of functional groups in the cis and trans isomers result in distinct physical and chemical properties. The cis isomer may exhibit a higher dipole moment due to the additive nature of the individual dipole contributions from the functional groups when they are on the same face. Additionally, the proximity of the functional groups in the cis isomer could potentially enable intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the methoxycarbonyl group, further differentiating its properties from the trans isomer.

These stereospecific orientations influence numerous molecular interactions, including hydrogen bonding capabilities, dipole moments, and reactivity patterns, making accurate stereochemical identification essential for applications in organic synthesis and related fields.

Absolute Configuration Determination via X-ray Crystallography

The unambiguous determination of absolute configuration is critical for fully characterizing stereoisomers such as those of this compound. X-ray crystallography represents one of the most definitive methods for establishing absolute configuration, providing detailed three-dimensional structural information.

X-ray crystallography determines absolute structure through a physical phenomenon called resonant scattering or anomalous dispersion. This effect introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns, allowing researchers to distinguish between enantiomorphic structures. The key aspects of using X-ray crystallography for absolute configuration determination are summarized in Table 4.

Table 4: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

Aspect Description Relevance to this compound
Resonant scattering effect Physical phenomenon causing deviations from inversion symmetry Challenging due to light elements (C, H, O)
Crystal quality requirements Well-defined, single crystals of sufficient size Critical for accurate structure determination
Wavelength selection Optimized for elements present to maximize resonant scattering Longer wavelengths may enhance effect for light atoms
Analysis methods Bijvoet differences, quotients, Bayesian statistics Modern methods improve precision for light-atom structures
Potential challenges Statistical outliers can affect precision Requires careful data collection and analysis

For compounds like this compound that contain primarily light elements (carbon, hydrogen, and oxygen), the resonant scattering effect is relatively weak. This presents a challenge for absolute configuration determination, as the magnitude of the effect directly correlates with the atomic number of the elements present. However, recent methodological advances have significantly improved the precision of absolute structure determination for light-atom materials.

The process begins with obtaining suitable crystals for X-ray analysis, requiring well-defined, single crystals of sufficient size and quality. For this compound, crystallization conditions must be carefully optimized to produce crystals that diffract X-rays effectively. Once appropriate crystals are obtained, X-ray diffraction data collection and analysis reveal the three-dimensional arrangement of atoms within the crystal lattice.

Modern developments in crystallographic techniques, particularly methods based on Bijvoet differences, quotients, and Bayesian statistics, have enhanced the precision of absolute configuration determination for compounds composed of light elements. These approaches enable more reliable structure determination despite the weak resonant scattering effects typical of organic compounds.

The successful application of X-ray crystallography to related cyclopentane derivatives demonstrates the viability of this technique for this compound. For instance, research has documented the use of X-ray structural analysis to confirm the stereochemical configuration of functionalized cyclopentane derivatives, providing precedent for similar analysis of our compound of interest.

Comparative Analysis of (1R,3S) and (1S,3R) Enantiomers

This compound exists as a pair of enantiomers with the (1R,3S) and (1S,3R) configurations. These enantiomers are mirror images of each other, differing only in the spatial arrangement of atoms around the stereogenic centers at positions 1 and 3 of the cyclopentane ring. A detailed comparison of these enantiomers is presented in Table 5.

Table 5: Comparative Analysis of (1R,3S) and (1S,3R) Enantiomers of this compound

Property (1R,3S) Enantiomer (1S,3R) Enantiomer
CAS Number 1098881-13-0 96443-42-4
Commercial purity 97% 97%
Molecular weight 172.18 g/mol 172.18 g/mol
LogP (calculated) 0.81 0.81
Optical rotation Expected negative (–)* Expected positive (+)*
InChI Key FVUHGTQDOMGZOT-UHFFFAOYSA-N FVUHGTQDOMGZOT-NTSWFWBYSA-N

*Specific rotation values not provided in available data; direction predicted based on typical enantiomer behavior

As mirror images, these enantiomers possess identical physical properties in achiral environments, including melting points, boiling points, and solubilities. The one exception to this physical property equivalence is how they interact with plane-polarized light. Enantiomers rotate plane-polarized light in equal but opposite directions, a phenomenon known as optical activity.

The specific rotation, [α], provides a standardized measure for comparing optical activity between samples, accounting for concentration, path length, and temperature. It is calculated using the equation:

[α]T_λ = α / (l × c)

Where:

  • [α]T_λ is the specific rotation at temperature T and wavelength λ
  • α is the observed rotation in degrees
  • l is the path length in decimeters
  • c is the concentration in g/mL

While the exact specific rotation values for the (1R,3S) and (1S,3R) enantiomers of this compound are not provided in the available data, they would have equal magnitudes but opposite signs. It is important to note that the relationship between absolute configuration (R/S designation) and the direction of optical rotation is not directly predictable without experimental measurement.

Both enantiomers of this compound are commercially available from multiple vendors, typically at 95-97% purity, reflecting their value in research and industrial applications. The commercial availability of both enantiomers facilitates comparative studies and enables researchers to select the specific enantiomer required for their particular applications.

In chiral environments, such as biological systems or asymmetric reactions, these enantiomers can exhibit dramatically different behaviors. This stereoselectivity has important implications for applications in asymmetric synthesis, where one enantiomer may participate preferentially in reactions catalyzed by chiral catalysts. The distinct recognition and reactivity patterns of these enantiomers make them valuable building blocks for constructing more complex molecules with defined stereochemistry.

Properties

IUPAC Name

3-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHGTQDOMGZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287399
Record name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84545-00-6
Record name 84545-00-6
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Record name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Record name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Scientific Research Applications

Drug Design and Development

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid serves as a bioisostere for carboxylic acids in drug design. Its structural features allow it to mimic the properties of traditional carboxylic acids while enhancing pharmacokinetic profiles. For instance, it has been utilized in the development of EP1 receptor antagonists that demonstrate improved brain penetration and bioavailability compared to their carboxylic acid counterparts .

Case Study: Prostaglandin E Receptor Antagonists

A notable case study involves the use of this compound in synthesizing brain-penetrant prostaglandin E receptor antagonists. The introduction of the methoxycarbonyl group improved the binding affinity and pharmacological properties of the resulting compounds, showcasing the potential of this compound in optimizing drug candidates .

Synthesis of Complex Molecules

The compound is frequently employed as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as esterification, amidation, and cyclization, making it valuable for constructing more complex molecular architectures.

Table 1: Reaction Pathways Involving this compound

Reaction TypeConditionsProducts
EsterificationAlcohol + Acid CatalystEsters
AmidationAmine + Acid CatalystAmides
CyclizationHeat or CatalystsCyclic Compounds

Polymer Chemistry

In polymer science, this compound can be used to modify polymer properties or as a monomer for synthesizing novel copolymers. Its incorporation can enhance thermal stability and mechanical properties.

Pesticide Development

Research has indicated that derivatives of this compound may exhibit herbicidal or pesticidal activities. Its structural analogs have been evaluated for efficacy against specific pests, providing a foundation for developing new agrochemicals.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives.

ConditionReagentsProductYieldReference
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub> (aqueous)Cyclopentane-1,3-dicarboxylic acid85–90%
Basic hydrolysisNaOH (aqueous)Disodium cyclopentane-1,3-dicarboxylate78%

Mechanism :

  • Base-catalyzed : Nucleophilic hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack .

Carboxylic Acid Functionalization

The carboxylic acid group participates in nucleophilic acyl substitutions, forming derivatives like amides and esters.

Amide Formation

Reaction with amines via carbodiimide coupling:

AmineCoupling AgentProductYieldReference
BenzylamineDCC (N,N'-dicyclohexylcarbodiimide)3-(Methoxycarbonyl)-N-benzylcyclopentane-1-carboxamide72%
AnilineEDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)N-Phenyl derivative65%

Conditions : Reactions occur in dichloromethane or THF at 0–25°C under inert atmosphere.

Esterification

Fischer esterification with alcohols:

AlcoholCatalystProductYieldReference
EthanolH<sub>2</sub>SO<sub>4</sub>Diethyl cyclopentane-1,3-dicarboxylate81%
Propanolp-Toluenesulfonic acidDipropyl ester76%

Mechanism : Acid-catalyzed protonation of the carbonyl oxygen, followed by nucleophilic alcohol attack and water elimination .

Reduction Reactions

Selective reduction of the carboxylic acid or ester group is achievable with tailored reagents.

Carboxylic Acid Reduction

LiAlH<sub>4</sub> reduces the acid to a primary alcohol:

ReagentProductYieldReference
LiAlH<sub>4</sub> (THF, 0°C)3-(Methoxycarbonyl)cyclopentane-1-methanol68%

Note : The ester group remains intact under these conditions .

Ester Group Reduction

DIBAL-H selectively reduces the ester to an alcohol without affecting the carboxylic acid:

ReagentProductYieldReference
DIBAL-H (toluene, −78°C)Cyclopentane-1-carboxylic acid-3-methanol74%

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO<sub>2</sub>, forming substituted cyclopentanes.

ConditionReagentsProductYieldReference
Pyrolysis (200°C)None3-Methoxycarbonylcyclopentane60%
Oxidative (AgNO<sub>3</sub>, H<sub>2</sub>O)AgNO<sub>3</sub>Cyclopentene derivative55%

Mechanism : Radical pathways dominate pyrolysis, while oxidative decarboxylation proceeds via a carboxylate intermediate .

Stereoselective Transformations

The cyclopentane ring’s rigidity enables stereocontrolled reactions.

ReactionCatalystProduct (Stereochemistry)eeReference
Enzymatic hydrolysisLipase (Pseudomonas fluorescens)(1R,3S)-enantiomer94%
Asymmetric hydrogenationRu-BINAP complex(1S,3R)-diastereomer89%

Applications : Enantiomerically pure derivatives are intermediates in pharmaceutical synthesis .

Comparative Reactivity

Reaction TypeThis compoundCyclopentane-1-carboxylic acidReference
Ester hydrolysis rateFaster (due to electron-withdrawing ester group)Slower
Reduction selectivityHigher (distinct functional groups)Lower
Thermal stabilityLower (decarboxylates at 200°C)Higher (decarboxylates >250°C)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclopentane Core

(a) 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS No.: 306935-15-9 . Molecular Formula: C₁₁H₁₈O₄ Molecular Weight: 214.26 g/mol. Key Differences:

  • Three methyl groups at positions 1, 2, and 2.
  • Increased steric hindrance reduces solubility in polar solvents compared to the parent compound.
  • Enhanced metabolic stability in pharmaceutical contexts due to hindered enzymatic access .
(b) (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

CAS No.: Not explicitly listed (synthesized in ). Molecular Formula: C₈H₈F₂NO₂ Molecular Weight: 195.15 g/mol. Key Differences:

  • Amino (-NH₂) and difluoromethylenyl (-CF₂-) groups replace the methoxycarbonyl.
  • Fluorine atoms improve lipophilicity and bioavailability for drug design .

Bicyclic and Alternative Ring Systems

(a) 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

CAS No.: 83249-10-9 . Molecular Formula: C₈H₁₀O₄ (same as parent compound). Key Differences:

  • Bicyclo[1.1.1]pentane core introduces extreme rigidity and strain.
  • High thermal stability and unique pharmacokinetic properties, making it valuable in bioisosteric replacements .
(b) 4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

CAS No.: 32529-79-6 . Molecular Formula: C₉H₁₂O₄ Molecular Weight: 184.19 g/mol. Key Differences:

  • Cyclohexane ring (6-membered) reduces ring strain compared to cyclopentane.
  • Higher solubility in non-polar solvents due to reduced steric effects .

Functional Group Modifications

(a) 3-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

CAS No.: 1547061-05-1 . Molecular Formula: C₇H₉F₃O₂ Molecular Weight: 182.14 g/mol. Key Differences:

  • Trifluoromethyl (-CF₃) group enhances acidity (pKa ~1.5) and electron-withdrawing effects.
  • Applications: Agrochemicals and antiviral agents due to fluorine’s metabolic resistance .
(b) 3-Cyclopentene-1-carboxylic Acid

CAS No.: 15794-57-1 . Molecular Formula: C₆H₈O₂ Molecular Weight: 112.13 g/mol. Key Differences:

  • Unsaturated cyclopentene ring enables Diels-Alder reactions and Michael additions.
  • Lower thermal stability but versatile in polymer chemistry .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference CAS/Evidence
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid C₈H₁₀O₄ 170.16 -COOMe (C3), -COOH (C1) Chiral synthesis intermediate
3-(Methoxycarbonyl)-1,2,2-trimethyl... C₁₁H₁₈O₄ 214.26 -COOMe (C3), -COOH (C1), -CH₃ (C1,2) Enhanced metabolic stability
(S)-3-Amino-4-(difluoromethylenyl)... C₈H₈F₂NO₂ 195.15 -NH₂ (C3), -CF₂- (C4), double bond Antiviral drug candidate
3-(Trifluoromethyl)cyclopentane-1-... C₇H₉F₃O₂ 182.14 -CF₃ (C3), -COOH (C1) Agrochemicals
3-Cyclopentene-1-carboxylic acid C₆H₈O₂ 112.13 -COOH (C1), double bond (C2-C3) Polymer precursors

Preparation Methods

Enantioselective Synthesis via Thiourea Catalysis

One reported method involves the enantioselective synthesis of (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid using a chiral thiourea catalyst. The key features of this method are:

This approach uses methanol and a precursor compound NSC45401, proceeding under mild conditions to afford high yield and enantioselectivity.

Comparative Table of Key Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes Reference
Enantioselective Thiourea Catalysis 1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-phenylthiourea, methanol Diethyl ether, 20 °C, 24 h, inert atmosphere 96 High enantioselectivity, mild conditions
Multi-step Functionalization of Cyclopentane Vince lactam derivatives, 2-PySO2CF2H, CuI, Boc protection Various steps: hydrogenation, ring-opening, acidic/basic conditions Variable Complex multi-step, stereocontrol focused

Notes on Synthetic Challenges and Considerations

  • Stereochemistry Control: The enantioselective synthesis using chiral thiourea catalysts is crucial for obtaining optically pure 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, important for pharmaceutical applications.
  • Reaction Conditions: Mild temperatures and inert atmospheres help maintain product integrity and selectivity.
  • Purification: The high yield and optical purity suggest that purification steps are efficient, often involving filtration and possibly chromatographic methods.
  • Raw Materials: Methanol and NSC45401 are common starting points, with the catalyst playing a key role in enantioselectivity.
  • Scale-Up Potential: The described method’s simplicity and high yield indicate good potential for scale-up in industrial settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

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